molecular formula C18H19N3O3S B2740701 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795476-86-6

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2740701
CAS No.: 1795476-86-6
M. Wt: 357.43
InChI Key: QXRBJXKWWOVPOG-UHFFFAOYSA-N
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Description

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with intriguing properties. Its multi-faceted structure, consisting of a nicotinoyl moiety, an azetidine ring, and an isoindoline core, positions it as an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of this compound generally involves multi-step procedures:

  • Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.

  • Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.

  • Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.

Industrial Production Methods:

Industrial-scale production may streamline these processes through:

  • Optimizing reaction conditions to maximize yield and purity.

  • Employing catalytic agents to enhance reaction efficiency.

  • Utilizing continuous flow reactors to maintain consistent reaction environments.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.

  • Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.

  • Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.

Common Reagents and Conditions:

  • Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.

  • Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.

Major Products Formed:

  • Sulfoxides/Sulfones: Products from oxidation reactions.

  • Amines: Products from reduction processes.

  • Alkylated/Arylated derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry:

  • Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.

  • Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.

Biology:

  • Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.

  • Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.

Medicine:

  • Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.

  • Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.

Industry:

  • Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.

  • Materials Science:

Mechanism of Action

Molecular Targets:

  • Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.

  • Receptors: Potential interaction with cellular receptors, modulating signaling pathways.

Pathways Involved:

  • Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.

  • Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.

Comparison with Similar Compounds

  • Thiophene derivatives

  • Nicotinamide analogs

  • Azetidine-containing molecules

Comparison Highlights:

  • Structural Uniqueness: The integration of a sulfur-containing nicotinoyl group with an azetidine and isoindoline core sets it apart from other similar compounds.

  • Functional Diversity: The presence of multiple reactive sites allows for diverse chemical reactions and potential modifications, making it more versatile than simpler analogs.

Properties

IUPAC Name

2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBJXKWWOVPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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